5,6-Dihydroindeno[2,1-b]indole
Overview
Description
5,6-Dihydroindeno[2,1-b]indole is a heterocyclic compound that belongs to the indole family It is characterized by a fused ring system that includes an indole moiety and a dihydroindene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroindeno[2,1-b]indole can be achieved through several methods. One common approach involves the cyclization of α-amino ketones. For instance, the cyclization of α-amino ketone can lead to the formation of the this compound scaffold . Another method involves the Fischer indole synthesis applied to indanones .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroindeno[2,1-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (for halogenation) and nucleophiles (for nucleophilic substitution).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5,6-Dihydroindeno[2,1-b]indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5,6-Dihydroindeno[2,1-b]indole involves its interaction with specific molecular targets and pathways
Properties
IUPAC Name |
5,6-dihydroindeno[2,1-b]indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-11-10(5-1)9-14-15(11)12-7-3-4-8-13(12)16-14/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTRVJYDVHSJKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80520554 | |
Record name | 5,6-Dihydroindeno[2,1-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7156-31-2 | |
Record name | 5,6-Dihydroindeno[2,1-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80520554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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